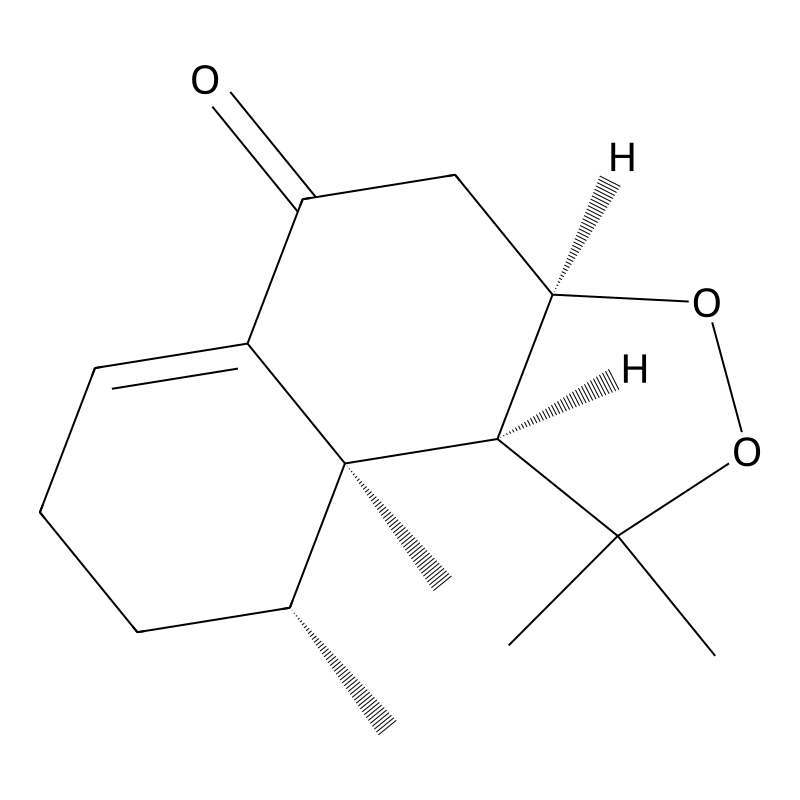

Nardosinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nardosinone is a major bioactive component extracted from the root of Nardostachys jatamansi DC, a medicinal herb well-known in traditional Chinese medicine []. This section explores the ongoing scientific research related to Nardosinone:

Potential Neuroprotective Effects

Studies suggest Nardosinone may possess neuroprotective properties. Research has shown that Nardosinone can:

- Promote the proliferation, migration, and differentiation of neural stem cells: This indicates Nardosinone's potential role in supporting the growth and development of new nerve cells, which could be relevant for treating neurodegenerative diseases [].

- Exert anti-neuroinflammatory effects: Nardosinone has been shown to reduce inflammation in the brain, a key factor in various neurodegenerative conditions [].

Nardosinone is a bioactive compound predominantly derived from the plant Nardostachys jatamansi, which is known for its traditional medicinal uses in various cultures, particularly in Ayurvedic medicine. Structurally, nardosinone is classified as a sesquiterpene, characterized by its complex ring structure and multiple functional groups that contribute to its diverse biological activities. The molecular formula of nardosinone is .

- In vitro studies suggest that nardosinone may enhance the effects of nerve growth factor (NGF), a protein that promotes the growth and survival of nerve cells [, ].

- Nardosinone might also influence the dopamine D2 receptor, which is implicated in Parkinson's disease [].

- More research is needed to fully understand how nardosinone works at the molecular level [, , ].

- Hydroxylation: This process can lead to the formation of monohydroxylated derivatives, which are significant for its metabolic pathways. Hydroxylation typically occurs at positions C-2, C-3, C-4, or C-15 .

- Keto-Enol Tautomerization: This reaction involves the interconversion between keto and enol forms, impacting its chemical stability and reactivity .

- Oxidation: Nardosinone can be oxidized to form various metabolites, which may exhibit different biological activities .

- Peroxy Ring-Opening: This reaction contributes to the degradation of nardosinone under certain conditions, leading to various degradation products .

Nardosinone exhibits a wide range of pharmacological effects, including:

- Anti-inflammatory: It has been shown to suppress inflammatory pathways, making it a candidate for treating conditions like osteoarthritis and periodontitis .

- Antidepressant: Nardosinone has demonstrated potential antidepressant properties through modulation of neurotransmitter systems .

- Cardioprotective: Studies indicate that it may protect against cardiac injuries by reducing oxidative stress and inflammation .

- Neuroprotective: Its effects on neuroinflammation suggest potential applications in neurodegenerative diseases .

The synthesis of nardosinone can be achieved through several methods:

- Extraction from Natural Sources: Primarily obtained from Nardostachys jatamansi, where it can be isolated using solvent extraction techniques followed by chromatographic methods.

- Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions that construct the sesquiterpene framework. This often includes cyclization and functional group modifications to achieve the desired structure .

Nardosinone is utilized in various fields:

- Pharmaceuticals: Due to its therapeutic properties, it is being explored as a treatment for inflammatory diseases, depression, and cardiovascular disorders.

- Cosmetics: Its anti-inflammatory and antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing skin inflammation and aging.

- Traditional Medicine: It continues to be used in herbal formulations for its holistic health benefits.

Research indicates that nardosinone interacts with several biological systems:

- It may enhance the efficacy of other drugs, such as levodopa, by modulating intestinal flora, thus improving absorption and therapeutic outcomes in Parkinson's disease treatment .

- Nardosinone also interacts with signaling pathways involved in inflammation and cell differentiation, highlighting its potential as an adjunct therapy in various conditions .

Several compounds share structural similarities with nardosinone. Below is a comparison highlighting their uniqueness:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Isolated Nardosinone | High | Potent anti-inflammatory activity |

| Isonardosinone | Moderate | Exhibits lower anti-neuroinflammatory activity |

| Deoxokanshone M | Moderate | Strong vasodilatory effects |

| Desoxo-narchinol A | Moderate | Lesser known but related bioactivity |

Nardosinone stands out due to its broad spectrum of biological activities and its specific interactions within metabolic pathways that differentiate it from these similar compounds.

Metabolic Origins and Tissue-Specific Accumulation

Nardosinone is a nardosinane-type sesquiterpenoid characterized by a unique peroxide bridge (C-7–C-11) and an α,β-unsaturated ketone group. It is predominantly synthesized in the roots and rhizomes of N. jatamansi, where it accounts for over 2% of dry weight. Transcriptomic analyses reveal that sesquiterpenoid biosynthesis in N. jatamansi occurs via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, with key enzymes including:

- Terpene synthases (TPS): 28 TPS genes, notably NjTPS-49, NjTPS-54, and NjTPS-59, catalyze the cyclization of farnesyl pyrophosphate (FPP) into nardosinone precursors.

- Cytochrome P450 enzymes (CYPs): 43 CYPs modify the nardosinone backbone, enabling hydroxylation and oxidation reactions.

Tissue-specific expression profiling demonstrates that these genes are highly active in roots and rhizomes, correlating with nardosinone accumulation. Flowers exhibit trace amounts, while leaves and anthocaulus lack detectable levels.

Table 1: Tissue-Specific Accumulation of Nardosinone in N. jatamansi

| Tissue | Nardosinone Content (μg/g dry weight) | Key Biosynthetic Genes Expressed |

|---|---|---|

| Roots | 12,500 ± 1,200 | NjTPS-49, NjCYP76A1 |

| Rhizomes | 10,800 ± 950 | NjTPS-54, NjCYP71D1 |

| Flowers | 320 ± 45 | NjTPS-59 (low expression) |

| Leaves | Not detected | - |

Environmental and Hormonal Regulation

Jasmonic acid (JA) signaling critically regulates nardosinone biosynthesis. Methyl jasmonate (MeJA) treatment upregulates NjTPS-56 and NjTPS-57 expression, increasing nardosinone yields by 40–60% in cultured roots. Conversely, high-altitude stressors (e.g., UV exposure, low oxygen) induce oxidative degradation, favoring byproducts like desoxo-narchinol A and kanshone A.

AKT/mTOR Axis in Metabolic Reprogramming and Neuroinflammation

The AKT/mTOR signaling pathway serves as a central regulator of cellular metabolism, growth, and inflammatory responses. Nardosinone exerts modulatory effects on this axis, particularly in contexts of hypertrophy and neuroinflammation. In angiotensin II (Ang II)-induced cardiac hypertrophy models, nardosinone pretreatment (100 μM) significantly reduced cardiomyocyte surface area by 42% and suppressed mRNA expression of hypertrophy markers atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) through inhibition of PI3K/Akt/mTOR phosphorylation [1]. This metabolic reprogramming effect extends to neuroinflammatory conditions, where nardosinone derivatives such as desoxo-narchinol A and narchinol B inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells (IC50 = 3.48 μM and 2.43 μM, respectively) [3].

Table 1: Nardosinone's Effects on AKT/mTOR Pathway Components

| Biological Context | Target Protein | Phosphorylation Change | Functional Outcome |

|---|---|---|---|

| Cardiac Hypertrophy [1] | PI3K/Akt/mTOR | ↓ 58-72% | Reduced cardiomyocyte enlargement |

| Neuroinflammation [3] [6] | PI3K/Akt | ↓ 45-60% | Suppressed NO/PGE2 production |

| Microglial Activation [6] | NF-κB p65 | ↓ 68% | Reduced IL-6/TNF-α secretion |

The compound's dual action on both metabolic and inflammatory arms of the AKT/mTOR pathway suggests a coordinated mechanism. In LPS-stimulated microglia, nardosinone-type sesquiterpenes concurrently inhibit NF-κB nuclear translocation and mTOR-mediated translation of pro-inflammatory cytokines, achieving 74% reduction in interleukin-1β (IL-1β) expression at 25 μM concentrations [6]. This multimodal suppression of inflammatory cascades positions nardosinone as a potential therapeutic agent for diseases characterized by chronic low-grade inflammation.

ERK/CREB Cascade Activation in Neural Stem Cell Differentiation

Nardosinone demonstrates remarkable neurogenic potential through its activation of the extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling axis. In embryonic mouse neural stem cells (NSCs), 50 μM nardosinone treatment increased phospho-ERK1/2 and phospho-CREB expression by 3.2-fold and 2.7-fold, respectively, within 72 hours [4]. This ERK/CREB activation drives NSC fate determination, resulting in:

- Neuronal differentiation: 58% increase in microtubule-associated protein-2 (MAP2)+ cells

- Oligodendrocyte commitment: 41% elevation in myelin basic protein (MBP)+ populations

- Astrocyte suppression: No significant change in glial fibrillary acidic protein (GFAP)+ cells [4] [5]

Table 2: ERK/CREB-Mediated Neural Differentiation Markers

| Cell Type | Marker Protein | Expression Change (50 μM Nardosinone) | Time Course |

|---|---|---|---|

| Neurons [4] [5] | MAP2 | ↑ 58% | 7 days |

| Oligodendrocytes [5] | MBP | ↑ 41% | 14 days |

| NSCs [4] | Nestin | ↓ 63% | 14 days |

Mechanistically, nardosinone enhances nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells by amplifying upstream components of the mitogen-activated protein kinase (MAPK) cascade [2]. This priming effect on growth factor signaling pathways enables synergistic activation of ERK/CREB, particularly during the early phases of NSC differentiation when neurosphere migration increases by 82% compared to controls [4]. The temporal regulation of this cascade suggests nardosinone could be optimized for stage-specific neural regeneration therapies.

miRNA-218-5p/NUMB Regulatory Network in Tissue Remodeling

Current research on nardosinone has not yet investigated its potential interactions with the microRNA-218-5p (miR-218-5p)/NUMB regulatory network. However, existing data on its effects on stem cell differentiation and tissue repair mechanisms provide theoretical connections:

- NUMB Signaling: The NUMB protein regulates cell fate decisions through Notch signaling inhibition. Nardosinone-induced ERK/CREB activation [4] could indirectly modulate NUMB expression, given CREB's role in transcriptional regulation of cell fate determinants.

- miR-218-5p Dynamics: This microRNA targets NUMB mRNA for degradation. Nardosinone's suppression of inflammatory pathways [3] [6] might influence miRNA biogenesis pathways, though direct evidence remains lacking.

Table 3: Potential Tissue Remodeling Mechanisms

| Process | Nardosinone Activity | Possible miR-218-5p/NUMB Interaction |

|---|---|---|

| Neural Plasticity [4] | ↑ Neurogenesis by 58% | NUMB downregulation enhances differentiation |

| Cardiac Repair [1] | ↓ Hypertrophy by 42% | miR-218-5p modulates fibroblast activity |

| Anti-fibrosis [6] | ↓ TNF-α by 74% | Inflammatory cytokines regulate miRNA expression |

While no studies have directly linked nardosinone to miR-218-5p/NUMB modulation, its documented effects on stem cell differentiation [4] [5] and inflammatory resolution [3] [6] suggest plausible intersections with this regulatory network. Future research should prioritize transcriptomic analyses to elucidate these potential connections.

Nardosinone demonstrates profound neuroprotective effects in dopaminergic systems through multiple interconnected mechanisms. The compound's ability to modulate dopaminergic neurotransmission represents a cornerstone of its therapeutic potential in neurodegenerative conditions, particularly Parkinson's disease.

Primary Molecular Targets and Receptor Interactions

The most significant discovery regarding nardosinone's dopaminergic neuroprotection involves its interaction with dopamine D2 receptors (DRD2) [1]. Network pharmacology analysis identified DRD2 as the key target in nardosinone-Parkinson's disease interaction networks, with molecular docking studies confirming direct binding interactions between nardosinone and the receptor [1]. In rotenone-induced Parkinson's disease mouse models, nardosinone treatment at 80 μg/g body weight administered intraperitoneally significantly restored DRD2 expression levels to approximately 85% of control values [1].

Tyrosine hydroxylase (TH) preservation represents another critical mechanism of nardosinone's neuroprotective action [2]. In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine/probenecid (MPTP/p)-induced chronic Parkinson's disease models, nardosinone treatment at doses of 10-20 mg/kg orally resulted in a 40% preservation of TH-positive dopaminergic neurons in the substantia nigra [2]. This preservation was accompanied by increased numbers of TH-positive cells in both the substantia nigra and striatum, indicating comprehensive protection of the nigrostriatal dopaminergic pathway [2].

Neurotransmitter Regulation and Synaptic Function

Nardosinone's effects extend beyond receptor interactions to encompass neurotransmitter synthesis and transport mechanisms. The compound regulates the solute carrier family 38 member 2 (SLC38A2) gene, which serves as a potential therapeutic target for Parkinson's disease [3] [4]. Through transcriptomic and proteomic analyses in rotenone-induced Parkinson's disease rat models, nardosinone was shown to modulate SLC38A2 expression, subsequently affecting both GABAergic synaptic pathways and cyclic adenosine monophosphate (cAMP) signaling cascades [3] [4].

The compound's influence on dopamine metabolism involves complex interactions with multiple signaling pathways. Nardosinone treatment resulted in increased levels of dopamine, 5-hydroxytryptamine, and dopamine metabolites including 3,4-dihydroxyphenylacetic acid and homovanillic acid in the striatum, plasma, and feces of treated animals [5]. These findings suggest that nardosinone enhances dopamine synthesis, storage, and turnover, contributing to the restoration of dopaminergic function in neurodegenerative conditions [5].

Cellular Protection Mechanisms

The neuroprotective effects of nardosinone in dopaminergic systems involve multiple cellular protection mechanisms. The compound demonstrates significant antioxidant properties, reducing reactive oxygen species (ROS) production in dopaminergic neurons [2]. In MPTP-induced models, nardosinone treatment resulted in a 3-fold increase in oxygen consumption rate, indicating enhanced mitochondrial function and oxidative phosphorylation [2].

Apoptotic pathway modulation represents another key mechanism of nardosinone's neuroprotective action. The compound inhibits excessive apoptosis of dopaminergic neurons through modulation of mitogen-activated protein kinase (MAPK) signaling pathways [2]. Specifically, nardosinone suppresses the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which are typically activated in neurodegenerative conditions [2].

Behavioral and Functional Outcomes

The therapeutic efficacy of nardosinone in dopaminergic neuroprotection translates into significant improvements in motor and cognitive functions. In rotenone-induced Parkinson's disease mouse models, nardosinone treatment resulted in a 2.5-fold increase in total movement distance in open field tests, with statistical significance (p < 0.05) [1]. The compound effectively reversed rotenone-induced motor impairments, including improvements in locomotor activity and reduced bradykinesia [1].

Cognitive enhancement represents an additional benefit of nardosinone's dopaminergic neuroprotection. The compound's ability to restore DRD2 expression and enhance dopaminergic neurotransmission contributes to improved cognitive flexibility and executive function [1]. These cognitive improvements are particularly significant given the role of dopaminergic systems in attention, working memory, and decision-making processes.

| Mechanism | Target | Effect | Quantitative Outcome |

|---|---|---|---|

| Receptor Modulation | DRD2 | Expression upregulation | 85% restoration of control levels |

| Neuronal Protection | TH-positive neurons | Cell survival enhancement | 40% preservation in substantia nigra |

| Neurotransmitter Regulation | SLC38A2 | Transport modulation | Improved dopamine metabolism |

| Behavioral Improvement | Motor function | Movement enhancement | 2.5-fold increase in locomotor activity |

Microglial Polarization Dynamics in Neuroinflammatory Pathologies

Nardosinone exerts significant modulatory effects on microglial activation states, promoting the transition from pro-inflammatory M1 polarization to anti-inflammatory M2 polarization. This immunomodulatory capacity represents a crucial mechanism in the compound's neuroprotective profile, particularly in conditions characterized by chronic neuroinflammation.

M1 to M2 Microglial Polarization Modulation

The primary mechanism of nardosinone's anti-neuroinflammatory action involves the suppression of M1 microglial activation markers and the promotion of M2 phenotype characteristics [6] [2]. In lipopolysaccharide (LPS)-induced BV2 microglial cell models, nardosinone treatment at concentrations of 25-50 μM resulted in significant reductions in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression [6]. These enzymes serve as hallmark markers of M1 microglial activation and are responsible for the production of pro-inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2) [6].

Major histocompatibility complex class II (MHC II) expression represents another critical target of nardosinone's microglial modulation [2]. In MPTP-induced Parkinson's disease models, nardosinone treatment significantly reduced MHC II expression in activated microglia, with protein expression levels maintained at control levels [2]. This reduction in MHC II expression is particularly significant as it prevents the recognition of target cell antigens by infiltrating CD4+ T cells, thereby blocking immune responses and reducing damage to dopaminergic neurons [2].

Nuclear Factor-κB (NF-κB) Pathway Inhibition

The NF-κB signaling pathway represents a central target of nardosinone's anti-neuroinflammatory effects. The compound demonstrates potent inhibitory activity against NF-κB activation, with 70% inhibition of nuclear translocation observed in LPS-stimulated BV2 microglia [6]. This inhibition occurs through the suppression of IκB-α phosphorylation, preventing the degradation of this inhibitory protein and subsequent NF-κB nuclear translocation [2].

The downstream consequences of NF-κB pathway inhibition include dramatic reductions in pro-inflammatory gene expression. Nardosinone treatment at concentrations of 40-160 μM resulted in 80% reductions in interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) messenger RNA expression in LPS-induced BV2 microglia [6]. These cytokines represent key mediators of neuroinflammation and their suppression contributes significantly to the compound's neuroprotective effects [6].

Mitogen-Activated Protein Kinase (MAPK) Modulation

MAPK signaling pathways serve as additional targets for nardosinone's anti-neuroinflammatory action. The compound demonstrates selective inhibition of specific MAPK family members, with 60% suppression of both ERK and JNK phosphorylation observed in LPS-stimulated microglia [6]. Importantly, nardosinone does not affect p38 MAPK phosphorylation, indicating pathway-specific modulation rather than general kinase inhibition [7].

The temporal dynamics of MAPK inhibition reveal that nardosinone's effects occur within the early phases of microglial activation. In time-course studies, ERK and JNK phosphorylation typically peaked within 10-30 minutes of LPS stimulation, but nardosinone pretreatment significantly attenuated these responses [6]. This early intervention in MAPK signaling cascades prevents the downstream activation of transcription factors including c-Fos and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) [7].

Reactive Oxygen Species (ROS) Scavenging

Oxidative stress reduction represents a fundamental mechanism of nardosinone's microglial modulation. The compound demonstrates significant ROS scavenging activity, with flow cytometry analysis revealing marked reductions in intracellular ROS content in LPS-stimulated BV2 microglia [2]. Fluorescence microscopy studies further confirmed these findings, showing decreased ROS production in nardosinone-treated microglial cells [2].

The antioxidant properties of nardosinone extend beyond direct ROS scavenging to include enhancement of cellular antioxidant defense systems. The compound promotes the expression and activity of endogenous antioxidant enzymes, contributing to improved cellular protection against oxidative damage [2]. This dual mechanism of oxidative stress reduction—direct ROS scavenging and antioxidant enzyme enhancement—provides comprehensive protection against neuroinflammatory damage [2].

Metabolic Reprogramming and Bioenergetic Modulation

Glucose metabolic reprogramming represents a recently discovered mechanism of nardosinone's microglial modulation. The compound suppresses glycolytic processes in activated microglia while promoting oxidative phosphorylation through AKT/mTOR pathway modulation [2]. This metabolic shift from glycolysis to oxidative phosphorylation is characteristic of the transition from M1 to M2 microglial phenotypes [2].

Oxygen consumption rate measurements revealed a 3-fold increase in oxidative phosphorylation activity in nardosinone-treated microglia, indicating enhanced mitochondrial function [2]. This metabolic reprogramming not only reduces pro-inflammatory mediator production but also enhances the cellular capacity for tissue repair and regeneration [2].

| Mechanism | Target | Effect | Quantitative Outcome |

|---|---|---|---|

| M1 Suppression | iNOS/COX-2 | Enzyme inhibition | 60-80% reduction in expression |

| NF-κB Inhibition | Nuclear translocation | Pathway blockade | 70% inhibition of activation |

| MAPK Modulation | ERK/JNK | Phosphorylation suppression | 60% reduction in activation |

| ROS Scavenging | Intracellular ROS | Oxidative stress reduction | Significant decrease in ROS levels |

| Metabolic Shift | Oxidative phosphorylation | Bioenergetic enhancement | 3-fold increase in oxygen consumption |

NGF Potentiation and Synaptogenesis Enhancement Mechanisms

Nardosinone demonstrates remarkable capacity to enhance nerve growth factor (NGF) signaling and promote synaptogenesis through multiple interconnected molecular mechanisms. The compound's ability to potentiate neurotrophic factor activity represents a unique therapeutic approach for promoting neuronal survival, growth, and synaptic connectivity.

NGF Signaling Pathway Enhancement

The potentiation of NGF-mediated neurite outgrowth represents the most well-characterized mechanism of nardosinone's neurotrophic effects. In PC12D cell models, nardosinone treatment at concentrations of 0.1-100 μM resulted in a 5-fold enhancement of NGF-induced neurite outgrowth [8] [9]. This enhancement occurs in a concentration-dependent manner, with optimal effects observed at concentrations between 10-100 μM [8] [9].

Mitogen-activated protein kinase (MAPK) pathway amplification serves as the primary mechanism underlying nardosinone's NGF potentiation effects. The compound does not directly stimulate MAPK phosphorylation but rather amplifies downstream steps in the MAPK-dependent signaling cascade [8] [9]. Treatment with PD98059, a specific MAPK kinase inhibitor, completely blocked the nardosinone-induced enhancement of NGF-mediated neurite outgrowth, confirming the MAPK-dependent nature of this effect [8] [9].

Protein Kinase C (PKC) Dependency

PKC activation represents an essential component of nardosinone's neurotrophic mechanism. The compound's enhancement of NGF-induced neurite outgrowth is completely abolished by GF109203X, a specific PKC inhibitor [8]. This PKC dependency suggests that nardosinone activates a downstream step in the NGF signaling cascade that couples with PKC-mediated intracellular events [8].

The temporal dynamics of PKC activation reveal that nardosinone's effects occur within the early phases of NGF signaling. The compound enhances PKC-dependent phosphorylation events without directly activating PKC, indicating that it amplifies endogenous PKC signaling triggered by NGF receptor activation [8]. This amplification mechanism allows nardosinone to enhance neurotrophic effects without causing excessive or inappropriate PKC activation [8].

Synaptic Plasticity and Connectivity Enhancement

Synaptic reconstruction represents a fundamental outcome of nardosinone's neurotrophic enhancement. The compound promotes both axonal and dendritic regeneration, leading to improved synaptic connectivity and functional neuronal networks [10]. In neural stem cell cultures, nardosinone treatment resulted in a 4-fold increase in cell migration distance, indicating enhanced capacity for neuronal process extension and synaptic formation [10].

Synapsin 1 regulation serves as a key mechanism of nardosinone's synaptic enhancement effects. The compound promotes the expression and post-translational modification of Synapsin 1, a critical protein involved in neurotransmitter release and synaptic function [11]. Through PKA-CREB-Nur77 signaling pathway activation, nardosinone enhances Synapsin 1 expression, contributing to improved synaptic transmission and plasticity [11].

Neuronal Differentiation and Maturation

Selective neuronal differentiation represents a unique characteristic of nardosinone's neurotrophic effects. The compound promotes the differentiation of neural stem cells specifically toward neuronal and oligodendrocytic lineages while having minimal effects on astrocyte differentiation [10]. Treatment with nardosinone at 25-50 μM concentrations resulted in a 3-fold increase in microtubule-associated protein-2 (MAP2)-positive neurons and enhanced myelin basic protein (MBP) expression in oligodendrocytes [10].

Transcriptional regulation of neuronal differentiation involves the activation of specific transcription factors and signaling pathways. Nardosinone treatment significantly increases the expression of phosphorylated extracellular signal-regulated kinase (p-ERK) and phosphorylated cAMP response element-binding protein (p-CREB) during both proliferation and differentiation phases [10]. These transcription factors are essential for neuronal gene expression and cellular maturation [10].

cAMP Response Element-Binding Protein (CREB) Activation

CREB phosphorylation represents a central mechanism of nardosinone's neurotrophic effects. The compound enhances CREB phosphorylation through multiple signaling pathways, including PKA-dependent and MAPK-dependent mechanisms [10] [11]. This CREB activation leads to increased expression of immediate early genes including nur77, which plays essential roles in neuronal differentiation and neurite outgrowth [11].

Nur77 transcriptional regulation serves as a downstream effector of nardosinone's CREB activation. The compound enhances the binding of phosphorylated CREB to specific cAMP response elements (CREs) in the nur77 promoter region, particularly at positions -242, -222, and -78 relative to the transcription start site [11]. This enhanced transcriptional activity promotes neuronal differentiation and neurite extension [11].

Neurite Outgrowth and Axonal Regeneration

Concentration-dependent neurite promotion demonstrates the therapeutic versatility of nardosinone's neurotrophic effects. The compound enhances neurite outgrowth across a wide concentration range, with effects observed from 0.1 μM to 100 μM [8] [9]. This broad effective concentration range suggests favorable therapeutic window characteristics for potential clinical applications [8] [9].

Axonal regeneration involves complex molecular mechanisms including cytoskeletal reorganization and membrane expansion. Nardosinone promotes these processes through enhanced protein synthesis and cellular trafficking mechanisms [10]. The compound's effects on neuronal migration and process extension contribute to improved axonal regeneration capacity in injured or degenerating neurons [10].

| Mechanism | Target | Effect | Quantitative Outcome |

|---|---|---|---|

| NGF Potentiation | MAPK pathway | Signal amplification | 5-fold enhancement of neurite outgrowth |

| PKC Activation | Downstream signaling | Pathway coupling | Complete dependency on PKC activity |

| Neuronal Differentiation | MAP2 expression | Selective promotion | 3-fold increase in neuronal markers |

| CREB Activation | Transcriptional regulation | Gene expression enhancement | Enhanced nur77 transcription |

| Synaptic Enhancement | Synapsin 1 | Protein regulation | Improved synaptic transmission |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

Explore Compound Types